Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
Description
Chemical Identity and Structural Features Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS: 87269-87-2) is a bicyclic pyrrolidine derivative with the molecular formula C₁₅H₂₀ClNO₂ and a molecular weight of 281.78 g/mol . Its stereochemistry is critical, as it possesses three defined stereocenters in the (2S,3aS,6aS)-configuration, which significantly influences its biological activity and synthetic applications . The compound is often described as a cis-fused bicyclic system, combining a cyclopentane ring with a pyrrolidine moiety .
Synthesis and Applications
This compound is a key intermediate in the synthesis of ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves condensation with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine using coupling agents like EDC·HCl and HOBt, followed by Pd/C-catalyzed hydrogenation to yield ramipril with high purity (99.81%) . Its role as a chiral building block underscores its importance in asymmetric synthesis .
Properties
IUPAC Name |
benzyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCXOQXUDRJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93779-29-4 | |
| Record name | Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalyst Selection for Stereochemical Control
Catalysts play a pivotal role in determining the diastereomeric excess (d.e.) of the product. Raney nickel and cobalt-based catalysts outperform noble metals like palladium or platinum in achieving high stereoselectivity. For example, hydrogenation of (S)-2-amino-3-(2-oxocyclopentyl)propanoic acid with Raney nickel at 40–80°C and 5–10 bar H₂ yields the (2S,3aS,6aS)-stereoisomer with >98% d.e.. Table 1 summarizes catalyst performance under varying conditions.
Table 1: Impact of Catalysts on Hydrogenation Efficiency
| Catalyst | Temperature (°C) | Pressure (bar) | d.e. (%) |
|---|---|---|---|
| Raney Ni | 60 | 10 | 98.5 |
| Raney Co | 70 | 10 | 97.2 |
| Pd/C | 50 | 5 | 85.3 |
Solvent and pH Optimization
Reactions are typically conducted in aqueous or alcoholic solvents, with pH adjustments critical to minimizing side reactions. Neutralization to pH 7.0 post-hydrolysis prevents decomposition of intermediates. For instance, the use of 6N HCl for hydrolysis followed by NaOH neutralization ensures optimal cyclization kinetics.
The introduction of the benzyl group as a carboxyl-protecting moiety is achieved through two primary routes:
Direct Esterification During Cyclization
In one approach, the carboxylic acid group is protected as a benzyl ester prior to hydrogenation. Starting from methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate, hydrolysis in 6N HCl yields the free acid, which is then treated with benzyl chloride in the presence of a base such as triethylamine. This stepwise protocol avoids racemization and ensures high yields (80–85%).
Post-Cyclization Protection
Alternatively, the free acid (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is esterified post-synthesis. Dissolving the acid in toluene and reacting it with benzyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) affords the benzyl ester, which is subsequently converted to the hydrochloride salt via HCl gas treatment.
Purification and Isolation Techniques
Crystallization and Filtration
Crude this compound is purified via recrystallization from petroleum benzene. Cooling the reaction mixture to 5°C induces precipitation, with yields reaching 90% after washing and vacuum drying.
Ion Exchange Chromatography
For enantiomeric purification, the diastereomeric mixture is subjected to ion exchange chromatography using Dowex 50WX2-100 resin. Elution with aqueous methanol (95:5 v/v) separates the (2S,3aS,6aS)-isomer, achieving >99% purity.
Scale-Up and Industrial Adaptations
Continuous Hydrogenation Reactors
Large-scale production employs continuous flow reactors to maintain consistent H₂ pressure (10–15 bar) and temperature (60–70°C). Raney nickel catalysts are preferred for their longevity and recyclability, reducing costs by 30% compared to batch processes.
In Situ Acid Chloride Formation
Activation of the carboxylic acid as an acid chloride (using SOCl₂ or PCl₅) prior to benzylation enhances reaction rates. This method, detailed in US20100324304A1, achieves near-quantitative yields by minimizing side reactions.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Physicochemical Properties
- Purity : ≥98.0% (HPLC/titration) .
- Storage : Stable under recommended conditions (room temperature, dry, sealed, and protected from light) .
- Safety: No significant hazard statements reported, though standard laboratory precautions apply .
Comparison with Structurally and Functionally Related Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Stereochemical Impact : The target compound’s (2S,3aS,6aS)-configuration distinguishes it from its enantiomer (CAS: 138877-09-5), which has the opposite (2R,3aR,6aR)-configuration. This enantiomeric pair highlights the role of stereochemistry in biological activity, as only the (2S)-form is utilized in ramipril synthesis .
Bicyclic vs.
Functional Group Variations : The tert-butyl ester in CAS 146231-54-1 offers steric bulk, which may affect solubility and metabolic stability compared to the benzyl ester in the target compound .
Key Observations:
QSAR Insights : Octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives demonstrated strong DPP4 inhibition, with computational models correlating electronic and steric descriptors to activity .
Biological Activity
Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₀ClNO₂
- Molar Mass : 281.78 g/mol
- CAS Number : 87269-87-2
The compound features a bicyclic structure characteristic of azabicyclic compounds, which contributes to its diverse biological interactions.
Biological Activity Overview
Research indicates that this compound possesses several notable biological properties:
- Antagonistic Activity : The compound has been studied for its antagonistic effects on retinol-binding protein 4 (RBP4), which is crucial for ocular health. It has shown promise in reducing serum RBP4 levels significantly in rodent models, suggesting potential applications in treating ocular diseases associated with retinol metabolism .
- Cytochrome P450 Inhibition : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which are vital for drug metabolism and synthesis of steroid hormones. This inhibition profile distinguishes it from other similar compounds and highlights its potential role in drug development .
In Vitro Studies
In vitro assays have demonstrated that this compound interacts effectively with various biological systems:
- RBP4 Binding Assays : Using scintillation proximity assay (SPA), the compound exhibited favorable binding characteristics to RBP4, showing significant inhibition of RBP4-TTR interaction .
- Toxicological Assessments : Toxicity studies indicate that the compound has a low toxicity profile at therapeutic concentrations, making it a candidate for further pharmacological exploration .
Case Studies
- Ocular Health Study : A study involving chronic oral dosing in rodents showed that the administration of this compound led to a robust decrease (>85%) in serum RBP4 levels over time, indicating its potential utility in managing conditions linked to retinol metabolism .
- Metabolic Pathway Analysis : Investigations into the metabolic pathways affected by this compound revealed alterations in lipid metabolism markers, suggesting implications for metabolic disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Ethyl 6-phenylpiperidine-2-carboxylate | 1137664-24-4 | 0.75 |
| (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate | 1676-86-4 | 0.74 |
| Benzyl piperidine-3-carboxylate | 97231-90-8 | 0.73 |
This comparative analysis highlights the unique features of this compound, particularly its specific bicyclic structure and distinct biological activity profile.
Q & A
Q. What are the key synthetic routes for Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride in pharmaceutical intermediates?
The compound is synthesized via condensation of benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Subsequent catalytic hydrogenation with 10% Pd/C yields high-purity products (total yield: 81%, purity: 99.81%) .
Q. How is stereochemical integrity maintained during synthesis?
Stereochemical control is achieved using enantiomerically pure starting materials (e.g., (2S,3aS,6aS)-configured intermediates) and chiral catalysts. For example, Pd/C-mediated hydrogenation preserves stereochemistry by avoiding racemization under mild conditions .
Q. What analytical techniques are used for structural validation?
- NMR Spectroscopy : Confirms bicyclic structure and benzyl ester substitution patterns.
- X-ray Crystallography : Resolves stereochemical ambiguity (e.g., cis/trans configurations in the octahydrocyclopenta[b]pyrrole core) .
- Mass Spectrometry : Validates molecular weight (C15H20ClNO2; MW: 281.78) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities in large-scale synthesis?
- Temperature Control : Maintain <5°C during coupling steps to suppress side reactions.
- Catalyst Screening : Compare Pd/C with alternatives like PtO2 for hydrogenation efficiency.
- Purification : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase to isolate stereoisomers .
Q. What strategies address contradictions in stereochemical assignments for this compound?
Discrepancies in descriptors like (2S,3aS,6aS) vs. (1S,3S,5S) are resolved via:
Q. How does the compound’s stability impact experimental design?
The hydrochloride salt is hygroscopic and prone to hydrolysis. Recommendations:
Q. What role does this compound play in biocatalytic applications?
While not directly studied, analogous pyrrole-2-carboxylates are synthesized via microbial enzymes (e.g., Bacillus megaterium PYR2910) in supercritical CO2. This suggests potential for enzymatic decarboxylation or chiral resolution .
Methodological Notes
- Impurity Profiling : Use HPLC with UV detection (λ = 210 nm) to monitor residual EDC·HCl and HOBt byproducts .
- Stereochemical Analysis : Combine circular dichroism (CD) with chiral stationary phase chromatography for enantiomeric excess (ee) determination .
- Scale-Up Challenges : Address short shelf-life () by lyophilizing intermediates and using anhydrous solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
